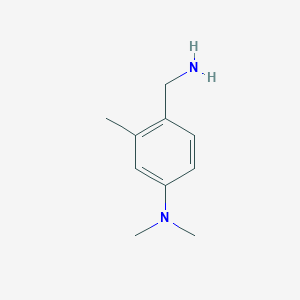

4-(aminomethyl)-N,N,3-trimethylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group . Compounds like 4-(aminomethyl)benzoic acid and 4-Aminomethyl-1-Boc-piperidine have been mentioned in the context of being unnatural amino acid derivatives and inhibitors for certain proteins .

Synthesis Analysis

A process for preparing methyl 4-(aminomethyl)benzoate by esterifying 4-(aminomethyl)benzoic acid has been described .

Molecular Structure Analysis

The molecular structure of compounds similar to “4-(aminomethyl)-N,N,3-trimethylaniline” can have a profound impact on their structural dynamics . For example, 4-(aminomethyl)pyridine has an empirical formula of C6H8N2 .

Chemical Reactions Analysis

Aminomethyl groups can participate in various chemical reactions. For instance, 4-(aminomethyl)benzoic acid has been used in the synthesis of 4-guanidinomethylbenzoic acid . Another compound, isatin complexed with Cu supported on 4-(aminomethyl)benzoic acid-functionalized Fe3O4 nanoparticles, has been used as a catalyst for the Ullmann coupling reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of nanomaterials, which could include “4-(aminomethyl)-N,N,3-trimethylaniline”, depend on their chemical composition, reactivity, oxidation, flammability, thermal conductivity, zeta potential, and surface charge .

Applications De Recherche Scientifique

Alzheimer’s Disease Research

A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones was investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules . This research could potentially lead to the development of new treatments for Alzheimer’s disease.

Antifibrinolytic Agent

“4-(aminomethyl)-N,N,3-trimethylaniline” is also used as a type 2 antifibrinolytic agent . Antifibrinolytic agents are medications that help prevent blood clots from breaking down and therefore reduce bleeding in certain situations.

Preparation of 4-Guanidinomethylbenzoic Acid

This compound reacts with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid . This reaction expands the range of compounds that can be synthesized using “4-(aminomethyl)-N,N,3-trimethylaniline”.

Safety and Hazards

Propriétés

IUPAC Name |

4-(aminomethyl)-N,N,3-trimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8-6-10(12(2)3)5-4-9(8)7-11/h4-6H,7,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAIHUYQKSZKKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(aminomethyl)-N,N,3-trimethylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2359121.png)

![N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide](/img/structure/B2359130.png)

![2-Fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B2359132.png)

![Ethyl 3-oxo-4-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2359133.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2359134.png)